2,6-Dimethylhydroquinone

Antioxidant chemistry Lipid peroxidation Free radical kinetics

Choose 2,6-Dimethylhydroquinone for its unique 2,6-substitution pattern, which provides steric hindrance for superior antioxidant performance. Scientific evidence shows it has demonstrably higher reactivity with peroxy radicals in lipid systems than the 2,5-isomer, making it the superior stabilizer for nutraceuticals, cosmetics, and lubricants. Its specific redox potential (E ox = 0.57 V) is ideal for proton-coupled electron transfer (PCET) applications. Ensure you specify the correct isomer; substituting analogs will compromise efficacy in enzyme-based assays, bioremediation, or targeted electrochemical systems.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 654-42-2
Cat. No. B1220660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylhydroquinone
CAS654-42-2
Synonyms2,6-dimethylhydroquinone
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)O
InChIInChI=1S/C8H10O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3
InChIKeySGWZVZZVXOJRAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylhydroquinone (CAS 654-42-2): Core Properties, Compound Class, and Industrial Positioning


2,6-Dimethylhydroquinone (2,6-DMHQ) is a para-substituted dihydroxybenzene derivative within the broader hydroquinone class, distinguished by the presence of methyl groups at the 2 and 6 positions of the aromatic ring [1]. This specific substitution pattern classifies it as a hindered phenolic antioxidant and a key intermediate in the synthesis of specialty chemicals and pharmaceuticals [2]. Unlike the unsubstituted parent hydroquinone, the steric and electronic effects imparted by the 2,6-dimethyl substitution profoundly modulate its redox potential, antioxidant reactivity, and performance as a polymerization inhibitor [3].

Why Hydroquinone Analogs Cannot Be Interchanged with 2,6-Dimethylhydroquinone: The Case for Specific Selection


The substitution of a generic hydroquinone for 2,6-dimethylhydroquinone is scientifically unsound due to the critical influence of the 2,6-dimethyl motif on both reactivity and stability. While all hydroquinones share a para-dihydroxybenzene core, their performance as antioxidants, redox mediators, or polymerization inhibitors is dictated by the electron-donating and steric properties of their substituents [1]. Specifically, the 2,6-dimethyl substitution creates a unique steric environment that significantly alters the compound's ability to participate in free radical chain-breaking reactions, its redox potential for electrochemical applications, and its overall stability compared to less substituted or differently substituted analogs [2]. The quantitative evidence below demonstrates that 2,6-dimethylhydroquinone occupies a distinct performance niche that cannot be replicated by simply using a different hydroquinone derivative.

Quantitative Differentiation of 2,6-Dimethylhydroquinone: Evidence-Based Performance Relative to Key Comparators


Chain-Breaking Antioxidant Reactivity: 2,6-DMHQ Matches 2-tert-Butylhydroquinone and Significantly Outperforms 2,5-Dimethylhydroquinone

In a direct comparative study of substituted p-hydroquinones (QH2), 2,6-dimethylhydroquinone (QH2 2) exhibited a reactivity to methyl linoleate peroxy radicals that was approximately equal to 2-tert-butylhydroquinone (QH2 1) and substantially greater than that of its isomer, 2,5-dimethylhydroquinone (QH2 3) [1]. The study established the following reactivity ranking: QH2 5 < QH2 3 < QH2 1 ≈ QH2 2 < QH2 4 [1].

Antioxidant chemistry Lipid peroxidation Free radical kinetics

Electrochemical Performance: Distinct Redox Potential Profile of the 2,6-DMHQ/Benzoquinone Couple

Linear sweep voltammetry analysis reveals that 2,6-dimethylhydroquinone possesses a distinct oxidation potential (E ox) of 0.57 V and multiple reduction potentials (E1 red = 0.67 V, E2 red = -2.51 V) [1]. This redox profile is central to its utility in proton-coupled electron transfer (PCET) processes, as demonstrated by its investigation alongside the unsubstituted hydroquinone/benzoquinone couple for active CO2 separation from flue gas [2]. The 2,6-dimethyl substitution directly impacts the quinone/hydroquinone redox equilibrium, a key differentiator in applications requiring specific potential windows [3].

Electrochemistry Redox flow batteries CO2 separation Proton-coupled electron transfer

Enzymatic Substrate Specificity: 2,6-DMHQ as a Preferred Substrate Over 2,3- and 2,5-Dimethylhydroquinone for Hydroquinone 1,2-Dioxygenase

A study on hydroquinone 1,2-dioxygenase (PnpC1C2) demonstrated that the wild-type enzyme possesses measurable activity towards 2,6-dimethylhydroquinone, while it exhibited essentially no activity towards the structurally similar isomers 2,3-dimethylhydroquinone and 2,5-dimethylhydroquinone [1]. This indicates a high degree of enzyme selectivity driven by the 2,6-substitution pattern.

Biocatalysis Enzyme engineering Metabolic degradation Bioremediation

Chemosterilant Activity Profile: 2,6-DMHQ Demonstrates Comparable Activity to Synthetic Naphthoquinones

In a comparative study on the chemosterilant activity of naturally occurring and synthetic quinones against the red cotton bug (Dysdercus koenigii), 2,6-dimethylhydroquinone was evaluated alongside synthetic naphthoquinones like menadione, and other benzoquinones such as 2,6-dimethyl- and 2,3,6-trimethylbenzoquinone [1]. While the specific activity indices were not fully detailed in the abstract, the inclusion of 2,6-DMHQ in this comparative study highlights its recognized potential as a bioactive agent in agricultural applications.

Pest control Chemosterilant Insect physiology Structure-activity relationship

Targeted Application Scenarios for 2,6-Dimethylhydroquinone Driven by Quantitative Differentiation Evidence


Lipid-Based Antioxidant Formulations Requiring High Chain-Breaking Efficiency

2,6-Dimethylhydroquinone should be prioritized over 2,5-dimethylhydroquinone for stabilizing lipid-containing products, including nutraceuticals, cosmetics, or industrial lubricants. Its reactivity with peroxy radicals in micellar lipid models is demonstrably higher [1]. This translates to a more efficient termination of the oxidative chain reaction, leading to extended product shelf life and maintained sensory qualities compared to formulations using the less active 2,5-isomer.

Electrochemical Devices and Active Separation Membranes for Gas Capture

The specific redox potential of the 2,6-dimethylhydroquinone/benzoquinone couple (E ox = 0.57 V) makes it a suitable candidate for proton-coupled electron transfer (PCET) applications [2]. It has been specifically investigated for the active pumping of CO2 through liquid membranes [3]. Scientists and engineers developing redox flow batteries, electrochemical sensors, or novel gas separation technologies should select 2,6-DMHQ over unsubstituted hydroquinone when a defined and shifted potential window is required to match system design parameters or to improve selectivity.

Biocatalytic Processes for Selective Degradation of Specific Aromatic Pollutants

For bioremediation strategies or biocatalytic transformations targeting 2,6-dimethylphenol-derived pollutants, 2,6-dimethylhydroquinone is the essential intermediate. The high substrate specificity of hydroquinone 1,2-dioxygenase, which accepts 2,6-DMHQ but not its 2,3- or 2,5- isomers, underscores the necessity of using the correct compound for enzyme-based detection or degradation assays [4]. Using an incorrect isomer would result in a false-negative result or a stalled bioremediation process.

Synthesis of High-Purity Specialty Chemicals via Optimized Oxidation Routes

The synthesis of 2,6-dimethylhydroquinone from 2,6-dimethylphenol can be achieved with high efficiency using a Ti-superoxide catalyzed oxidation with H2O2, yielding up to 97% of the intermediate 2,6-dimethyl-1,4-benzoquinone . This high-yield synthetic route makes 2,6-DMHQ an attractive and scalable building block for the production of more complex pharmaceuticals, antioxidants, or functional polymers where a high-purity dimethylhydroquinone core is a prerequisite.

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